molecular formula C18H18FNO4S2 B2605716 4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1219912-11-4

4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2605716
CAS No.: 1219912-11-4
M. Wt: 395.46
InChI Key: PMOJOPLZBONEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a novel synthetic benzenesulfonamide derivative designed for advanced pharmacological research. This compound is of significant interest in medicinal chemistry, particularly in the development of targeted therapies. Its molecular structure incorporates a benzenesulfonamide core, a well-known pharmacophore in enzyme inhibition, substituted with ethoxy and fluoro groups to modulate electronic properties and binding affinity. The compound is further functionalized with furan and thiophene methyl groups, heterocyclic motifs frequently employed to enhance solubility and explore diverse interactions with biological targets. Benzenesulfonamide derivatives are extensively investigated for their ability to modulate key enzymatic pathways . Specifically, novel compounds within this class have demonstrated potent inhibitory effects on mTORC1 (Mammalian target of rapamycin complex 1), a central regulator of cell growth, proliferation, and metabolism . Dysregulation of the mTOR pathway is implicated in a range of human diseases, including various cancers, neurodegenerative disorders, metabolic conditions, and fibrotic diseases . As such, this compound serves as a valuable chemical tool for probing the intricacies of this signaling pathway and for evaluating new therapeutic strategies in preclinical research. It is supplied for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S2/c1-2-23-18-6-5-16(10-17(18)19)26(21,22)20(11-14-7-9-25-13-14)12-15-4-3-8-24-15/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOJOPLZBONEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound exhibits a variety of biological activities, primarily attributed to its functional groups, which enhance its interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of 4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is C18H20FNO4SC_{18}H_{20}FNO_4S, with a molecular weight of approximately 427.5 g/mol. Its structure can be broken down as follows:

Component Description
Ethoxy Group Enhances solubility and hydrophobic interactions.
Fluoro Group Increases reactivity and may modulate enzyme activity.
Furan Ring Contributes to biological activity through unique interactions.
Thiophen Ring Provides additional hydrophobic character and potential for receptor binding.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors through hydrogen bonding and hydrophobic interactions. The sulfonamide moiety plays a critical role in these interactions.

Antiviral Activity

Recent studies have shown that compounds similar to 4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibit significant antiviral properties. For instance, derivatives with similar structural motifs have been reported to inhibit viral replication effectively, showcasing EC50 values in the low micromolar range against various viruses, including HIV and Dengue virus .

Antibacterial Properties

The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have indicated that it possesses minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as a new antibacterial agent .

Case Studies

  • Antiviral Screening : A study evaluating the antiviral efficacy of sulfonamide derivatives found that modifications at the furan and thiophen positions significantly influenced their activity against viral targets. The compound's structure allowed for enhanced interaction with viral proteins, resulting in improved inhibition rates .
  • Antibacterial Activity : Another investigation focused on the antibacterial properties of related benzenesulfonamides revealed that compounds with ethoxy and fluoro substitutions exhibited higher potency against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.008 to 0.046 μg/mL .

Research Findings

Extensive research has been conducted on the biological activities of this class of compounds:

Study Focus Findings
Antiviral Activity Significant inhibition of viral replication; EC50 values < 1 μM in some cases .
Antibacterial Activity MIC values ranging from 0.008 to 0.046 μg/mL against multiple bacterial strains .
Mechanism of Action Interaction with target enzymes through hydrogen bonding and hydrophobic effects .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to the presence of the sulfonamide moiety, which can form hydrogen bonds. The ethoxy and fluoro groups enhance hydrophobic interactions, potentially modulating enzyme activity or receptor function.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The following table summarizes key findings related to the antimicrobial efficacy of 4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide:

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Escherichia coli3.90 μg/mLBactericidal action
Methicillin-resistant Staphylococcus aureus (MRSA)0.381 μM (Ciprofloxacin comparison)Inhibition of biofilm formation

Study on Biofilm Inhibition

A study demonstrated that the compound effectively inhibited biofilm formation in MRSA at concentrations as low as 0.007 mg/mL, showing a biofilm inhibition percentage ranging from 70.8% to 89.9%. This suggests that the compound not only acts on planktonic cells but also targets biofilm-associated bacteria.

Comparative Efficacy

In a comparative study, the compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin and levofloxacin, indicating its potential as an alternative therapeutic agent.

Applications in Drug Development

The unique combination of functional groups in 4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide enhances its versatility in drug development:

  • Antimicrobial Agents : Its efficacy against resistant strains like MRSA positions it as a candidate for developing new antimicrobial therapies.
  • Biochemical Research : The compound's ability to modulate enzyme activity makes it valuable for biochemical studies aimed at understanding enzyme mechanisms and interactions.

Comparison with Similar Compounds

3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide ()

  • Structural Differences : Chloro (vs. fluoro) at the 3-position and methoxy (vs. ethoxy) at the 4-position. Thiophen-2-ylmethyl (vs. thiophen-3-ylmethyl) substitution.
  • Methoxy’s smaller size and lower lipophilicity compared to ethoxy could decrease membrane permeability .

4-Ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide ()

  • Structural Differences : Ethoxy retained, but thiophen-2-yl is linked via an ethyl group (vs. methyl).
  • Implications : The ethyl spacer may enhance flexibility, improving binding to larger active sites, but could reduce metabolic stability .

Anticancer Activity

  • Target Compound: No direct activity data, but structurally related compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide () exhibit IC₅₀ values comparable to doxorubicin (35 μg/mL against HCT116) .
  • Key Factor : The presence of thiophene and sulfonamide groups correlates with intercalation or topoisomerase inhibition.

Anti-inflammatory Activity

  • Compound A () : Shows docking scores and in vivo efficacy similar to diclofenac.
  • Target Compound : The ethoxy and fluoro groups may enhance COX-2 selectivity, but this requires validation .

Docking and Affinity Studies

  • Target Compound : The furan and thiophene groups may form hydrophobic interactions, while the sulfonamide could anchor to catalytic residues .

Data Tables

Table 1. Structural and Activity Comparison of Benzenesulfonamide Derivatives

Compound Name Substituents (Position) Biological Activity (IC₅₀/EC₅₀) Key Reference
Target Compound 4-ethoxy, 3-fluoro, N-(furan-2-ylmethyl), N-(thiophen-3-ylmethyl) N/A (hypothetical)
3-Chloro-4-methoxy analog () 3-chloro, 4-methoxy N/A
(Z)-4-(3-oxo-3-thiophen-2-yl) analog () Thiophen-2-yl, enamino linkage 35 μg/mL (HCT116)
Compound 7 () Pyridyl sulfonamide GS = 87.26 (PPARγ)

Table 2. Substituent Impact on Pharmacokinetic Properties

Substituent Effect on Lipophilicity (LogP) Metabolic Stability
4-Ethoxy ↑↑ (vs. methoxy) Moderate CYP inhibition
3-Fluoro ↑ (vs. chloro) High stability
Thiophen-3-ylmethyl ↑ π-π interactions Potential oxidation

Research Findings and Implications

Substituent Optimization : Ethoxy and fluoro groups in the target compound likely improve bioavailability over methoxy/chloro analogs, as seen in PPARγ ligands .

Heterocyclic Contributions : Thiophen-3-ylmethyl’s position may offer steric advantages over thiophen-2-yl in kinase inhibition, as observed in anthracycline derivatives .

Synthetic Feasibility : The target compound can be synthesized via routes similar to N-(6,12-dioxo-indoloquinazolinyl)benzenesulfonamide (), using sulfonyl chloride intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.